molecular formula C7H17NO6S B036270 Taps CAS No. 29915-38-6

Taps

Cat. No. B036270
CAS RN: 29915-38-6
M. Wt: 243.28 g/mol
InChI Key: YNLCVAQJIKOXER-UHFFFAOYSA-N
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Description

Taps (or Thermal Aperture Probes) are instruments used in laboratory experiments to measure the temperature of a sample. They are a type of thermal probe, which are devices that detect the temperature of a sample. Taps are used in a variety of laboratory experiments, such as measuring the temperature of chemical reactions or measuring the temperature of a reaction mixture. They are also used in the analysis of biological samples, such as tissue or cells. Taps are used in a variety of laboratory experiments, such as measuring the temperature of chemical reactions or measuring the temperature of a reaction mixture.

Scientific Research Applications

Water Quality Control

Water taps play a crucial role in controlling water quality from source to tap . The stability of tap water is an important issue due to consumer health and a threat to technical infrastructure . The groundwater treatment system based on processes such as aeration, coagulation, sedimentation, filtration, and disinfection does not ensure the effective elimination of biogenic substances that determine sanitary safety . An additional biofiltration process on granulated activated carbons (GAC) contributes to the improvement of the quality of the treated water .

Biofilm Formation

The quality of tap water and the properties of installation materials impact the formation of biofilms . Biofilms can form on various materials like polyethylene (PE), polyvinyl chloride (PVC), chrome-nickel steel, and galvanized steel . The type of material and the quality of tap water are the most important factors affecting the risk of losing water safety reaching the consumer .

Laboratory Experiments

Lab water taps provide a clean and controlled water source for various experiments and procedures . They are typically made of brass, stainless steel, or plastic . Some taps have single or multiple heads to help scientists get adequate water . Users can control the water flow and its temperature according to their needs and requirements .

Thread Machining

In the field of materials science, taps are used in thread machining experiments conducted on horizontal machining centers . The tap consists of a working part (including extrusion cone and calibration component) and a clamping part .

Mechanism of Action

Target of Action

TAPS, or [tris(hydroxymethyl)methylamino]propanesulfonic acid, is a chemical compound commonly used to make buffer solutions . Its primary targets are divalent cations, including Co(II) and Ni(II) . These divalent cations play crucial roles in various biological processes, including enzyme function and signal transduction.

Mode of Action

TAPS interacts with its targets by binding to these divalent cations . This binding ability allows TAPS to stabilize the pH of a solution, effectively preventing drastic changes in pH despite fluctuations in acidity or alkalinity . This mechanism of action is crucial in maintaining the optimal pH environment for various biological and chemical reactions.

Pharmacokinetics

Its effectiveness as a buffer is influenced by its concentration and the temperature of the solution . These factors can impact the bioavailability of TAPS in a solution, affecting its ability to bind divalent cations and maintain a stable pH.

Result of Action

The primary molecular effect of TAPS is the stabilization of pH in a solution . This stabilization can have numerous downstream cellular effects, particularly in biological systems where pH is a critical factor. For example, many enzymes have an optimal pH range for activity, so TAPS can help maintain enzyme function by preventing pH fluctuations.

Action Environment

The action of TAPS can be influenced by various environmental factors. For instance, the pH and pKa of a TAPS buffer solution can change with concentration and temperature . Therefore, the buffering capacity and, consequently, the efficacy of TAPS can be influenced by these environmental conditions. Additionally, the stability of TAPS may be affected by factors such as light, heat, and the presence of other chemicals in the solution.

properties

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLCVAQJIKOXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067528
Record name TAPS
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid
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Product Name

Taps

CAS RN

29915-38-6
Record name N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid
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Record name 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid
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Record name 1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
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Record name TAPS
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Record name 3-(tris(hydroxymethyl)methylamino)propane-1-sulphonic acid
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Record name N-TRIS((HYDROXYMETHYL)METHYL)-3-AMINOPROPANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do triazine-cored cationic amphiphilic polymers (TAPs) interact with plasmid DNA (pDNA) for gene delivery?

A1: TAPs condense pDNA into nanoparticles through electrostatic interactions between the positively charged polymer and the negatively charged phosphate backbone of DNA. [] This complexation protects the DNA from degradation and facilitates cellular uptake. [] Once inside the cell, the TAPs promote endosomal escape and release of pDNA into the cytoplasm, allowing for gene expression. []

Q2: What is the structural composition of TAPs?

A2: TAPs consist of a triazine core conjugated with branches of low molecular weight polyethylenimine (LPEI) and amphiphilic Jeffamine. [] The ratio of LPEI to Jeffamine can be adjusted to tune the polymer's properties, such as its hydrophilicity/lipophilicity balance (HLB). []

Q3: Is there information available about the molecular weight or spectroscopic data of the specific TAPs studied?

A3: While the study mentions that TAPs were synthesized with controllable molecular size, specific molecular weight data and spectroscopic characterization are not provided in the abstract. []

Q4: What is the catalytic function of the wheat terpene synthase, TaPS?

A4: TaPS functions as a β-patchoulene synthase, catalyzing the formation of the sesquiterpene β-patchoulene using E,E-farnesyl diphosphate (FPP) as a substrate. []

Q5: Are there any applications for β-patchoulene produced by TaPS?

A5: Transgenic Arabidopsis plants overexpressing TaPS produced β-patchoulene and displayed increased resistance to beet armyworm larvae. [] This suggests that β-patchoulene possesses anti-herbivory activity and could potentially be utilized for crop protection. []

Q6: Have any computational studies been performed on TAPs or the wheat terpene synthase?

A6: Although not explicitly stated in the provided abstracts, computational modeling like molecular dynamics simulations could be employed to study the interaction between TAPs and pDNA. [] Additionally, homology modeling and site-directed mutagenesis were utilized to investigate the catalytic mechanism of TaPS, identifying two key amino acids involved in protonation, intermediate stability, and product formation. []

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